molecular formula C27H21FN2O4S B14736277 1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione CAS No. 7018-17-9

1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione

Cat. No.: B14736277
CAS No.: 7018-17-9
M. Wt: 488.5 g/mol
InChI Key: ZXBDHGIHGFJXLK-UHFFFAOYSA-N
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Description

1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the fluoro group. The pyrrolidine ring is then synthesized and functionalized with the hydroxy and propoxyphenyl groups. The final step involves the formation of the pyrrolidine-2,3-dione structure under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: The fluoro group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions, such as varying temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is explored for its use in materials science, such as the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-hydrazinylbenzo[d]thiazole
  • N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
  • 1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Uniqueness

1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

7018-17-9

Molecular Formula

C27H21FN2O4S

Molecular Weight

488.5 g/mol

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H21FN2O4S/c1-2-13-34-19-10-6-9-17(14-19)24(31)22-23(16-7-4-3-5-8-16)30(26(33)25(22)32)27-29-20-12-11-18(28)15-21(20)35-27/h3-12,14-15,23,31H,2,13H2,1H3

InChI Key

ZXBDHGIHGFJXLK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=C(S3)C=C(C=C4)F)C5=CC=CC=C5)O

Origin of Product

United States

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